molecular formula C26H18BrN3O3 B11982742 9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-08-4

9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11982742
CAS No.: 303060-08-4
M. Wt: 500.3 g/mol
InChI Key: AMHLHGDZHMQRIQ-UHFFFAOYSA-N
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Description

9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of benzo[e]pyrazolo[1,5-c][1,3]oxazines This compound is characterized by its unique structure, which includes a bromine atom, a naphthalene ring, and a nitrophenyl group

Preparation Methods

The synthesis of 9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 2-naphthylamine and 4-nitrobenzaldehyde.

    Cyclization Reaction: The intermediate compounds undergo a cyclization reaction to form the benzo[e]pyrazolo[1,5-c][1,3]oxazine core structure.

    Bromination: The final step involves the bromination of the core structure to introduce the bromine atom at the desired position.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can be compared with other similar compounds, such as:

    2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine: This compound lacks the bromine atom, which may affect its reactivity and biological activity.

    9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

303060-08-4

Molecular Formula

C26H18BrN3O3

Molecular Weight

500.3 g/mol

IUPAC Name

9-bromo-2-naphthalen-2-yl-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H18BrN3O3/c27-20-9-12-25-22(14-20)24-15-23(19-6-5-16-3-1-2-4-18(16)13-19)28-29(24)26(33-25)17-7-10-21(11-8-17)30(31)32/h1-14,24,26H,15H2

InChI Key

AMHLHGDZHMQRIQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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